methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate
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Overview
Description
Methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate is an organic compound with the molecular formula C8H9NO4. This compound is characterized by its furoate structure, which includes a furan ring substituted with a hydroxyimino group and a methyl ester. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate typically involves the reaction of 5-formyl-2-methylfuran with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Oxime derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
Methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate
- Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
Uniqueness
Methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate is unique due to its combination of a hydroxyimino group and a furan ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 5-[(Z)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-5-7(8(10)12-2)3-6(13-5)4-9-11/h3-4,11H,1-2H3/b9-4- |
InChI Key |
KBDSPBBDGPFZMC-WTKPLQERSA-N |
Isomeric SMILES |
CC1=C(C=C(O1)/C=N\O)C(=O)OC |
Canonical SMILES |
CC1=C(C=C(O1)C=NO)C(=O)OC |
Origin of Product |
United States |
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